molecular formula C18H18ClN5O3 B2766859 8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896806-57-8

8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2766859
CAS No.: 896806-57-8
M. Wt: 387.82
InChI Key: DWNJQOULYLRMQU-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Properties

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and evaluated for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. The structure-activity relationship studies revealed that the purine-2,4-dione nucleus generally had higher affinity values compared to purine-2,4,8-trione compounds. Some compounds were identified as potent ligands for 5-HT1A, 5-HT7 receptors, and mixed 5-HT1A/5-HT7 receptors with additional affinity for dopamine D2 receptors. Docking studies suggested the importance of a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Preliminary pharmacological in vivo studies of selected derivatives indicated potential anxiolytic and antidepressant activities (Zagórska et al., 2015).

Synthesis and Properties

Research on mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, prepared from 4-amino-l-methylpyrimidin-6-ones demonstrated their ability to undergo hydrolytic ring-opening reactions, indicating a potential for chemical versatility and application in synthesis (Coburn & Taylor, 1982).

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-11-10-23-14-15(21(2)18(27)22(16(14)26)8-3-9-25)20-17(23)24(11)13-6-4-12(19)5-7-13/h4-7,10,25H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNJQOULYLRMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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